

An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)

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Compound of Interest

Compound Name: 9-(2-Carboxy-2-cyanovinyl)julolidine

Cat. No.: B057237

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CAS Number: 142978-18-5

This technical guide provides a comprehensive overview of **9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)**, a fluorescent molecular rotor widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, photophysical characteristics, and its primary applications as a sensor for microenvironmental changes, particularly viscosity.

Core Properties and Data

9-(2-Carboxy-2-cyanovinyl)julolidine is a synthetic fluorescent dye characterized by its sensitivity to the viscosity of its surrounding environment.^{[1][2][3]} Its molecular structure features a julolidine group, which acts as an electron donor, and a carboxy-cyanovinyl group, which acts as an electron acceptor. This "push-pull" electronic structure is fundamental to its function as a molecular rotor.^[4]

Chemical and Physical Properties

CCVJ is typically a solid at room temperature and is soluble in organic solvents such as dimethyl sulfoxide (DMSO).^{[2][3]} Key identifying information is summarized in the table below.

Property	Value	Reference(s)
CAS Number	142978-18-5	[2][5]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₂	[2]
Molecular Weight	268.31 g/mol	[2]
Appearance	Solid	[2][3]
Purity	≥95% to >97%	[2][5]
Solubility	Soluble in DMSO	[2][3]
Storage	+4°C, desiccated	[2][3]

Photophysical Properties

The fluorescence of CCVJ is highly dependent on the rotational freedom of the cyanovinyl group relative to the julolidine ring. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence quantum yield. In viscous environments, this rotation is hindered, forcing the molecule to de-excite via fluorescence, resulting in a significant increase in quantum yield.[6]

Parameter	Value / Range	Conditions	Reference(s)
Excitation Maximum (λ _{ex})	~433 nm	50 mM Tris (pH 8.0), 40% glycerol	[7]
Emission Maximum (λ _{em})	~500 nm	50 mM Tris (pH 8.0), 40% glycerol	[7]
Fluorescence Lifetime	0.1 - 0.62 ns	Viscosity dependent (13.35 - 945 mPa·s)	[8]
Quantum Yield (Φ _f)	Increases with viscosity	Follows the Förster-Hoffmann equation	[9][10]

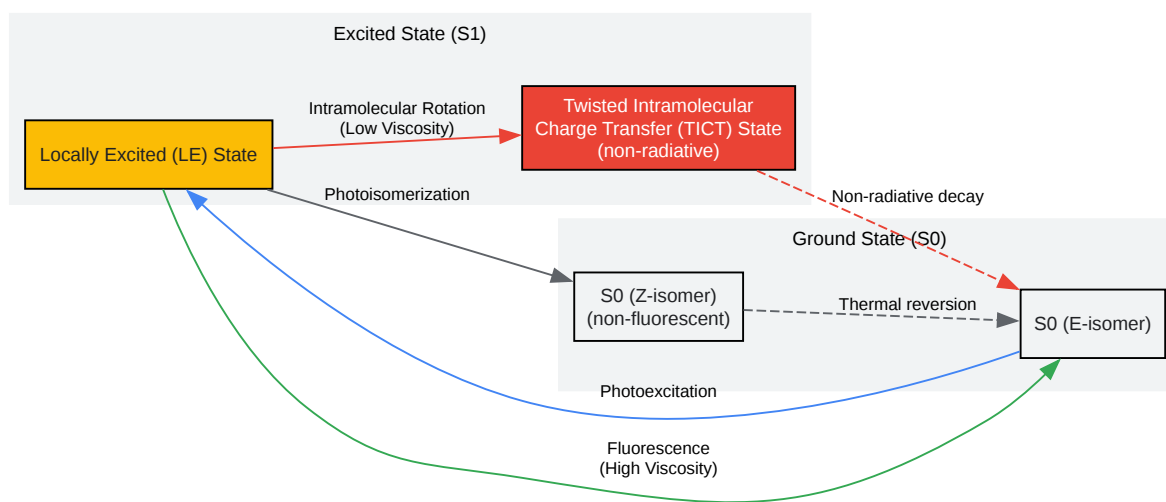
Mechanism of Action: TICT State and Photoisomerization

The viscosity-dependent fluorescence of CCVJ is primarily governed by two photophysical processes: Twisted Intramolecular Charge Transfer (TICT) and photoisomerization.

Upon photoexcitation, the molecule transitions to a locally excited (LE) state. From the LE state, it can relax through several pathways. In low viscosity media, non-radiative decay is dominant, occurring through intramolecular rotation around the single and double bonds of the vinyl group. This rotation leads to the formation of a non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In polar solvents, an ultrafast intramolecular charge transfer (ICT) from the LE state to an emissive ICT state can occur, followed by the formation of a dark TICT state.[11][12][13]

Furthermore, CCVJ can undergo E/Z photoisomerization around the carbon-carbon double bond. The E isomer is fluorescent, while the Z isomer is essentially non-fluorescent. In solution and under illumination, a photostationary state is reached with a mixture of both isomers. This photoisomerization process has been shown to be a significant contributor to the viscosity-sensing ability of CCVJ.[1]

Below is a diagram illustrating the photophysical pathways of CCVJ.



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Caption: Photophysical pathways of CCVJ, including fluorescence, TICT formation, and photoisomerization.

Experimental Protocols

Synthesis of 9-(2-Carboxy-2-cyanovinyl)julolidine

The synthesis of CCVJ is typically achieved through a two-step process starting from julolidine.

Step 1: Synthesis of 9-Julolidinecarboxaldehyde

This precursor is synthesized via the Vilsmeier-Haack formylation of julolidine.^[14]

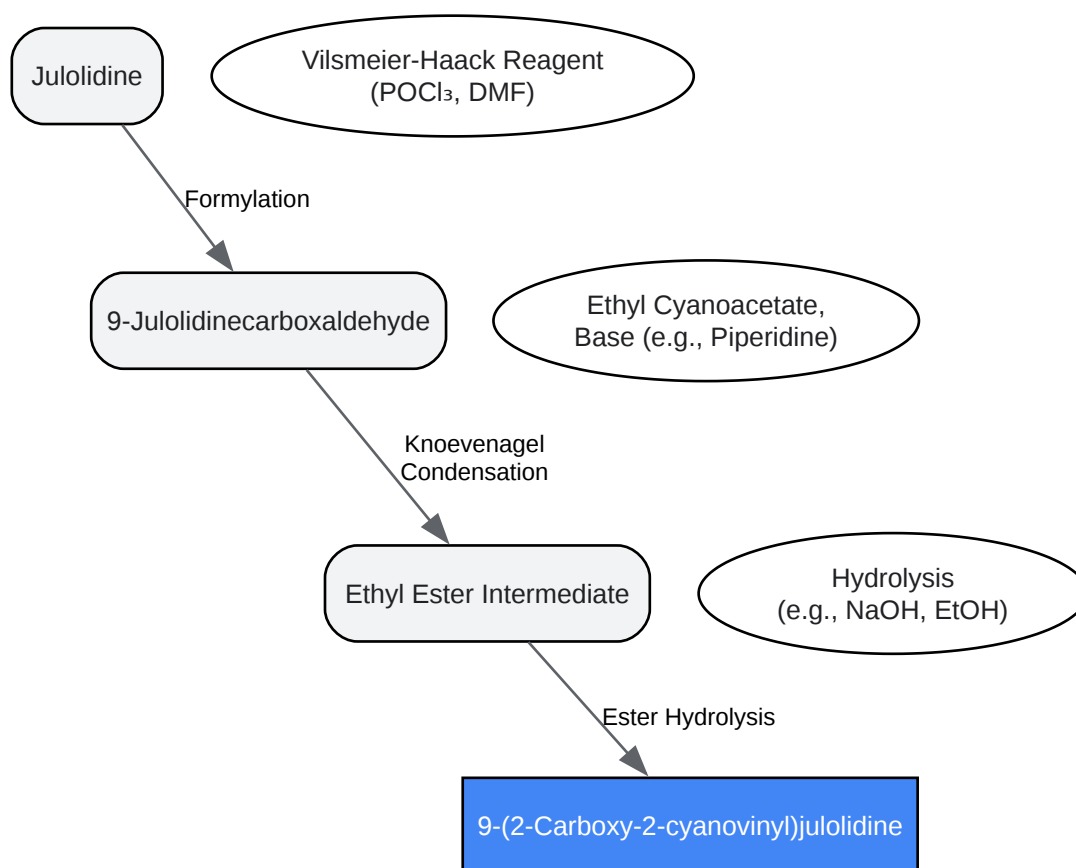
- Materials: Julolidine, phosphorus oxychloride (POCl_3), N,N-dimethylformamide (DMF), sodium acetate, ethanol, water, activated charcoal.
- Procedure:
 - Cool a flask containing DMF in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.
 - Slowly add phosphorus oxychloride to the cooled DMF.
 - Add julolidine dropwise to the mixture with stirring.
 - After the addition is complete, stir for 15 minutes, then heat on a steam bath for 2 hours.
 - Pour the reaction mixture into a slurry of crushed ice and water.
 - Neutralize the solution by adding a concentrated aqueous solution of sodium acetate.
 - Collect the precipitated aldehyde by filtration.
 - Recrystallize the crude product from an ethanol/water mixture with activated charcoal to yield 9-julolidinecarboxaldehyde as light yellow needles.^[14]

Step 2: Knoevenagel Condensation to form CCVJ

9-julolidinecarboxaldehyde is then reacted with a compound containing an active methylene group, such as ethyl cyanoacetate, via a Knoevenagel condensation, followed by hydrolysis of the ester to the carboxylic acid.

- Materials: 9-julolidinecarboxaldehyde, ethyl cyanoacetate, a basic catalyst (e.g., piperidine or ammonium acetate), a suitable solvent (e.g., ethanol or butanol), sodium hydroxide (for hydrolysis).
- Procedure (General):
 - Dissolve 9-julolidinecarboxaldehyde and ethyl cyanoacetate in the chosen solvent.
 - Add a catalytic amount of the base.
 - Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture and isolate the crude ester product.
 - Hydrolyze the ester by refluxing with an ethanolic solution of sodium hydroxide.[\[15\]](#)
 - Acidify the reaction mixture to precipitate the final product, **9-(2-carboxy-2-cyanovinyl)julolidine**.
 - Purify the product by recrystallization.

The following diagram outlines the synthesis workflow.



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Caption: Synthesis workflow for **9-(2-Carboxy-2-cyanovinyl)julolidine**.

General Protocol for Viscosity Measurement

This protocol describes a general method for measuring the relative viscosity of a solution using CCVJ fluorescence.

- Materials: CCVJ stock solution (e.g., in DMSO), buffer or solvent of interest, samples with varying viscosity (e.g., glycerol-water mixtures for calibration), fluorometer.
- Procedure:
 - Prepare a stock solution of CCVJ in a suitable solvent like DMSO.^[16]
 - Prepare a series of calibration standards with known viscosities (e.g., by mixing glycerol and water in different ratios).

- Add a small, constant amount of the CCVJ stock solution to each calibration standard and to the unknown samples. Ensure the final concentration of CCVJ is low (micromolar range) to avoid aggregation and inner filter effects.
- Incubate the samples to ensure the dye is evenly distributed.
- Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set to the absorption maximum of CCVJ (around 433-440 nm).^[7]
- Record the fluorescence intensity at the emission maximum (around 500 nm).
- Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards. This should yield a linear relationship according to the Förster-Hoffmann equation ($\log(I) \propto \eta \cdot \log(\eta)$).^{[9][10]}
- Use the calibration curve to determine the viscosity of the unknown samples from their measured fluorescence intensities.

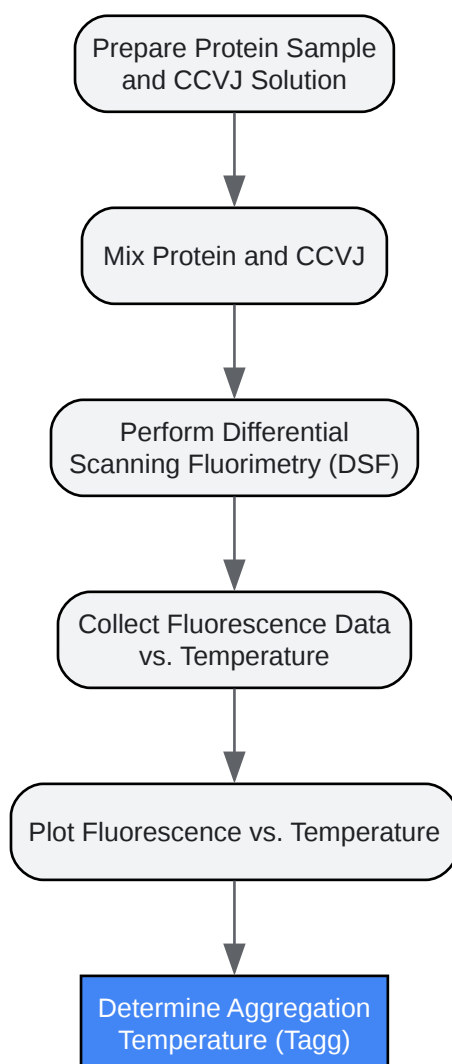
Protocol for Detecting Protein Stability and Aggregation

CCVJ can be used in differential scanning fluorimetry (DSF) to monitor protein unfolding and aggregation, as these processes lead to changes in the microviscosity around the probe.^{[3][17]}

- Materials: CCVJ stock solution, protein solution in a suitable buffer, DSF-capable real-time PCR instrument or a fluorometer with a temperature control unit.
- Procedure:
 - Prepare a working solution of CCVJ by diluting the stock solution in the protein buffer.
 - Add the CCVJ working solution to the protein samples to a final concentration of approximately 10 μ M. The optimal protein concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.^[17]
 - Place the samples in the DSF instrument.

- Apply a thermal ramp, increasing the temperature incrementally (e.g., 1°C/minute) over a desired range.
- Monitor the fluorescence of CCVJ at each temperature increment.
- Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the fluorescence curve corresponds to the aggregation temperature (Tagg) of the protein under the tested conditions.[3][17]

The workflow for a protein stability assay is depicted below.



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Caption: Experimental workflow for protein stability analysis using CCVJ.

Applications in Research and Drug Development

The unique properties of CCVJ make it a valuable tool in various scientific disciplines:

- **Biophysical Chemistry:** Probing the microviscosity of cellular compartments, such as the cytoplasm and lipid membranes.[4]
- **Protein Science:** Monitoring protein aggregation, folding, and conformational changes. Its use in DSF is particularly advantageous for high-throughput screening of protein stability in different formulations, including those containing surfactants that interfere with other dyes.[3][17]
- **Polymer Science:** Monitoring polymerization reactions in real-time by detecting the increase in viscosity of the reaction medium.[4]
- **Drug Development:** Characterizing the stability of therapeutic protein formulations and studying the interactions of drugs with target proteins that induce conformational or aggregational changes.[18]

In conclusion, **9-(2-Carboxy-2-cyanovinyl)julolidine** is a versatile fluorescent probe with a well-understood mechanism of action. Its sensitivity to microviscosity provides a powerful, non-invasive method for studying a wide range of chemical and biological processes.

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